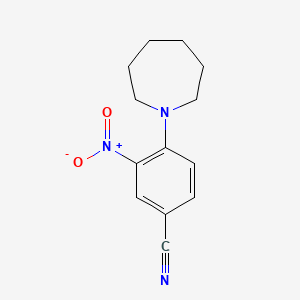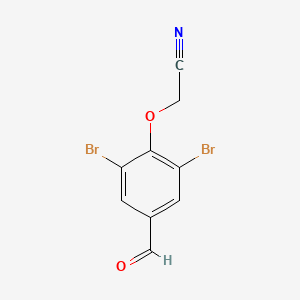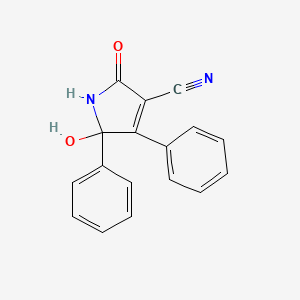
4-(Azepan-1-yl)-3-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azepan-1-yl)-3-nitrobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzene ring substituted with an azepane group at the 4-position and a nitro group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azepan-1-yl)-3-nitrobenzonitrile typically involves the nitration of 4-(Azepan-1-yl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes the formation of the azepane ring, followed by its attachment to the benzene ring, and finally, the nitration step. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
反応の種類: 4-(アゼパン-1-イル)-3-ニトロベンゾニトリルは、以下を含むさまざまな化学反応を起こす可能性があります。
還元: ニトロ基は、触媒(例:炭素担持パラジウム)の存在下で、水素ガスなどの還元剤を用いてアミノ基に還元できます。
置換: ニトリル基は、適切な条件下で、他の官能基に置き換えることができる求核置換反応に関与することができます。
一般的な試薬と条件:
還元: 水素ガス、炭素担持パラジウム触媒、エタノールを溶媒として。
置換: アミンやアルコールなどの求核剤、適切な溶媒(例:ジメチルホルムアミド)、反応を促進するための塩基を場合によっては使用。
主な生成物:
還元: 4-(アゼパン-1-イル)-3-アミノベンゾニトリル。
置換: 使用した求核剤に応じて、さまざまな置換ベンゾニトリル。
4. 科学研究への応用
4-(アゼパン-1-イル)-3-ニトロベンゾニトリルは、科学研究にいくつかの用途があります。
化学: これは、より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物の誘導体は、生物活性を示す可能性があり、薬物開発と生化学的研究の候補となります。
産業: ポリマーや染料など、特定の特性を持つ材料の製造に使用されます。
科学的研究の応用
4-(Azepan-1-yl)-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of materials with specific properties, such as polymers and dyes.
作用機序
4-(アゼパン-1-イル)-3-ニトロベンゾニトリルの作用機序は、その特定の用途によって異なります。医薬品化学では、その誘導体は酵素や受容体と相互作用して、その活性を調節する可能性があります。ニトロ基は、細胞成分と相互作用する可能性のある反応性中間体を形成するために、生物還元を受ける可能性があります。これにより、さまざまな生物学的効果が生じます。
類似化合物:
4-(アゼパン-1-イル)ベンゾニトリル: ニトロ基がありません。そのため、特定の化学反応では反応性が低くなります。
4-(アゼパン-1-イル)-3-アミノベンゾニトリル:
4-(アゼパン-1-イル)ベンズアルデヒド: ニトリル基またはニトロ基ではなく、アルデヒド基を持つ別の関連化合物です。
独自性: 4-(アゼパン-1-イル)-3-ニトロベンゾニトリルは、アゼパン基とニトロ基の両方が存在することにより、独特です。これにより、異なる化学反応性とさまざまな用途の可能性が与えられます。これらの官能基の組み合わせにより、化学系および生物系における特定の相互作用が可能になり、研究および産業目的のための貴重な化合物となっています。
類似化合物との比較
4-(Azepan-1-yl)benzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-(Azepan-1-yl)-3-aminobenzonitrile:
4-(Azepan-1-yl)benzaldehyde: Another related compound with an aldehyde group instead of a nitrile or nitro group.
Uniqueness: 4-(Azepan-1-yl)-3-nitrobenzonitrile is unique due to the presence of both the azepane and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
4-(azepan-1-yl)-3-nitrobenzonitrile |
InChI |
InChI=1S/C13H15N3O2/c14-10-11-5-6-12(13(9-11)16(17)18)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2 |
InChIキー |
TZCQBTXJIYVHTO-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B10884884.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B10884895.png)
![Methyl 7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10884899.png)
![2-[(4-chlorophenyl)carbonyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10884900.png)
![(2E)-2-cyano-N-(2,3-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10884904.png)
![2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10884910.png)

![2-(4-Chlorophenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10884927.png)
![N~1~-[3-[2-(4-Bromophenyl)-2-hydroxyethyl]-1,3-thiazol-2(3H)-yliden]acetamide](/img/structure/B10884935.png)
![N-(4-{[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884937.png)
![1-(4-Methylcyclohexyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10884943.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10884956.png)
![{2-bromo-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B10884960.png)

